molecular formula C15H16BrNO2 B8148088 (3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester

(3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester

Cat. No.: B8148088
M. Wt: 322.20 g/mol
InChI Key: YKEZLAPJHVPUBE-UHFFFAOYSA-N
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Description

(3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromine atom attached to the naphthalene ring and a tert-butyl ester group attached to the carbamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester typically involves the bromination of naphthalene followed by the introduction of the carbamic acid tert-butyl ester group. One common method is as follows:

    Bromination of Naphthalene: Naphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-naphthalene.

    Formation of Carbamic Acid Tert-Butyl Ester: The 3-bromo-naphthalene is then reacted with tert-butyl chloroformate and a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The naphthalene ring can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carbamic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate. Conditions typically involve the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.

    Oxidation: Products include naphthoquinones or other oxidized derivatives.

    Reduction: Products include reduced naphthalene derivatives.

    Hydrolysis: The major product is the corresponding carbamic acid.

Scientific Research Applications

(3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It serves as a building block for the development of potential pharmaceutical agents.

    Material Science: It is used in the synthesis of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme inhibition and other biochemical processes.

Mechanism of Action

The mechanism of action of (3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access. The bromine atom and the carbamic acid ester group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-naphthalen-1-yl)-carbamic acid tert-butyl ester
  • (3-Iodo-naphthalen-1-yl)-carbamic acid tert-butyl ester
  • (3-Fluoro-naphthalen-1-yl)-carbamic acid tert-butyl ester

Uniqueness

(3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-(3-bromonaphthalen-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-13-9-11(16)8-10-6-4-5-7-12(10)13/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEZLAPJHVPUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC2=CC=CC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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